Welcome to the BenchChem Online Store!
molecular formula C6H5CrO7 B1237016 chromium(III) citrate CAS No. 57072-40-9

chromium(III) citrate

Cat. No. B1237016
M. Wt: 241.10 g/mol
InChI Key: SWXXYWDHQDTFSU-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05340834

Procedure details

222 g of chromium III chloride were dissolved in 3 liters of distilled water. 160 g of citric acid were added. This produces a concentration of 14.4 million ppb of chromium citrate. After 10 minutes of stirring at room temperature, the green color changed to purple, signifying that chromium citrate has been formed. Then, 3 ml of the resulting chromium citrate were added to 1 gallon of distilled water. The following amounts of the above solution were prepared:
Quantity
222 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cr:1].[C:2]([OH:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([OH:12])=[O:11])([C:6]([OH:8])=[O:7])[OH:5]>O>[C:2]([O-:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([O-:12])=[O:11])([C:6]([O-:8])=[O:7])[OH:5].[Cr+3:1] |f:3.4|

Inputs

Step One
Name
Quantity
222 g
Type
reactant
Smiles
[Cr]
Name
Quantity
3 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Cr+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.